9-Riburonosyladenine
Overview
Description
Molecular Structure Analysis
The molecular structure of 9-Riburonosyladenine is represented by the chemical formula C10H11N5O5 . The InChI representation isInChI=1S/C10H11N5O5/c11-7-3-8 (13-1-12-7)15 (2-14-3)9-5 (17)4 (16)6 (20-9)10 (18)19/h1-2,4-6,9,16-17H, (H,18,19) (H2,11,12,13)/t4-,5+,6-,9+/m0/s1
. The SMILES representation is Nc1ncnc2n (cnc12) [C@@H]1O [C@@H] ( [C@@H] (O) [C@H]1O)C (O)=O
. Physical And Chemical Properties Analysis
9-Riburonosyladenine has a molecular weight of 281.225 Da . The average mass is 281.22504 g/mol and the monoisotopic mass is 281.076019 Da . The compound is represented by the chemical formula C10H11N5O5 .Scientific Research Applications
Biochemical Research
“9-Riburonosyladenine” is a purine nucleoside having adenine as the nucleobase and a carboxy group at C-5’ . It’s used in biochemical research due to its unique structure and properties .
Medicine
Carboxylic acids, including “Adenosine-5’-carboxylic acid”, exhibit many interesting chemical properties for their application in medicine . The presence of a carboxylic group endows the molecule with hydrophilicity, which can be beneficial in drug delivery .
(Bio)Catalysis
DESs, including those with “Adenosine-5’-carboxylic acid”, are also used in (bio)catalysis . Their unique properties make them suitable for various catalytic processes .
Electrochemistry
In the field of electrochemistry, DESs with “Adenosine-5’-carboxylic acid” have found applications due to their stability and other beneficial properties .
(Bio)Medicine
DESs with “Adenosine-5’-carboxylic acid” have been implemented in (bio)medicine, proving their potential as antimicrobial agents and drug delivery enhancers .
Mechanism of Action
Target of Action
9-Riburonosyladenine, also known as Adenosine-5’-carboxylic acid, is a purine nucleoside having adenine as the nucleobase and a carboxy group at C-5’
Biochemical Pathways
The compound is involved in a reaction where adenosine reacts with oxygen and water to form 9-riburonosyladenine and hydrogen peroxide . This suggests that it may play a role in oxidative processes.
properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13)/t4-,5+,6-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYWUFHJUDTSOC-SOVPELCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Riburonosyladenine | |
CAS RN |
3415-09-6 | |
Record name | Adenosine-5′-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3415-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine-5'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003415096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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